molecular formula C9H4Cl2O3 B14676398 6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one CAS No. 33172-53-1

6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14676398
CAS No.: 33172-53-1
M. Wt: 231.03 g/mol
InChI Key: SMQZFAIQQZDQRU-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a hydroxyl group at position 3, and a benzopyran-2-one core structure. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one typically involves the chlorination of a suitable benzopyran precursor. One common method involves the reaction of 3-hydroxy-2H-1-benzopyran-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at positions 6 and 8.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a dechlorinated benzopyran derivative.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 6,8-Dichloro-3-oxo-2H-1-benzopyran-2-one.

    Reduction: Formation of 3-hydroxy-2H-1-benzopyran-2-one.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

6,8-Dichloro-3-hydroxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as:

    Coumarin: Lacks the chlorine atoms and hydroxyl group, but shares the benzopyran core structure.

    Flavanones: Contain a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton with various substitutions.

    Hydrocoumarin: A reduced form of coumarin with a saturated ring system.

Uniqueness

The presence of chlorine atoms at positions 6 and 8, along with the hydroxyl group at position 3, imparts unique chemical and biological properties to this compound, distinguishing it from other benzopyran derivatives.

Properties

CAS No.

33172-53-1

Molecular Formula

C9H4Cl2O3

Molecular Weight

231.03 g/mol

IUPAC Name

6,8-dichloro-3-hydroxychromen-2-one

InChI

InChI=1S/C9H4Cl2O3/c10-5-1-4-2-7(12)9(13)14-8(4)6(11)3-5/h1-3,12H

InChI Key

SMQZFAIQQZDQRU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)O

Origin of Product

United States

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